molecular formula C11H12O2 B13333035 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde

1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde

Cat. No.: B13333035
M. Wt: 176.21 g/mol
InChI Key: MLARJZYVBKQMBE-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound that features both hydroxymethyl and aldehyde functional groups attached to an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde typically involves the hydroxymethylation of indene derivatives. One common method is the radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon . This process can be catalyzed by photocatalysis and a phosphine additive, which facilitates the formation of the hydroxymethylated product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly reagents and reaction conditions, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde involves its interaction with various molecular targets. The hydroxymethyl group can enhance the compound’s interaction with active sites in enzymes or receptors, leading to improved biological activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Uniqueness: 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde is unique due to its combination of hydroxymethyl and aldehyde functional groups on an indene ring

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(hydroxymethyl)-2,3-dihydroindene-1-carbaldehyde

InChI

InChI=1S/C11H12O2/c12-7-11(8-13)6-5-9-3-1-2-4-10(9)11/h1-4,7,13H,5-6,8H2

InChI Key

MLARJZYVBKQMBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(CO)C=O

Origin of Product

United States

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